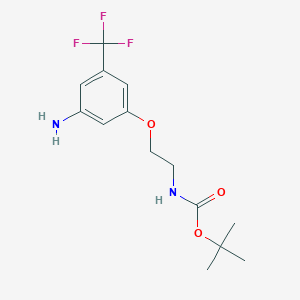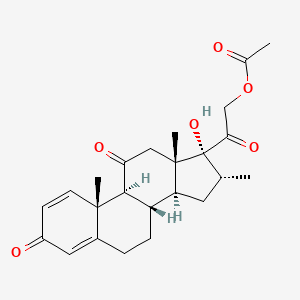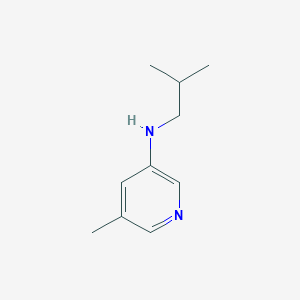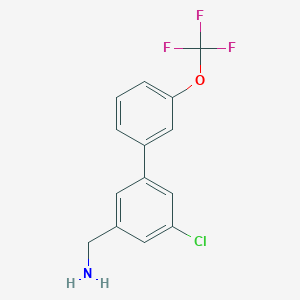
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate is a chemical compound that features a trifluoromethyl group, an amino group, and a carbamate group
Preparation Methods
The synthesis of tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 3-amino-5-(trifluoromethyl)phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as palladium. The reaction mixture is typically cooled to low temperatures to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the amino group allows for specific interactions with biological molecules. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound with similar structural features but lacking the trifluoromethyl group.
3-amino-5-(trifluoromethyl)phenol: A related compound that serves as a precursor in the synthesis of the target compound.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H19F3N2O3 |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-amino-5-(trifluoromethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(20)19-4-5-21-11-7-9(14(15,16)17)6-10(18)8-11/h6-8H,4-5,18H2,1-3H3,(H,19,20) |
InChI Key |
YYBGEZXSZSCJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)





![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)




